Anti-inflammatory agent 53

COX-2 inhibition Selectivity index Inflammation

Researchers often face compromised data from generic NSAIDs due to gastrointestinal toxicity confounding in vivo models. Anti-inflammatory agent 53 (compound 7c) eliminates this variable as an orally active, selective COX-2 inhibitor with a demonstrated favorable GI safety profile. Key measurable advantages: • GI Safety: Enables extended dosing in chronic inflammation models without the GI damage observed with indomethacin. • Selective Cytotoxicity: Potent against HT-29 (IC50=0.24 μM) and A2780 (IC50=0.67 μM) cells, with selectivity over normal MRC5 cells (IC50=6.23 μM). • In Vivo Efficacy: Reduces tumor volume in Ehrlich solid carcinoma model at 50 mg/kg oral dose. Supplied with ≥98% purity for reproducible research and targeted therapeutic investigations.

Molecular Formula C24H22N2O4S
Molecular Weight 434.5 g/mol
Cat. No. B12374970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 53
Molecular FormulaC24H22N2O4S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3C(SCC3=O)C4=CC=CC=C4
InChIInChI=1S/C24H22N2O4S/c1-29-20-11-7-18(8-12-20)25-22(27)15-30-21-13-9-19(10-14-21)26-23(28)16-31-24(26)17-5-3-2-4-6-17/h2-14,24H,15-16H2,1H3,(H,25,27)
InChIKeyDXXMSZOJVSSAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 53: Molecular Identity & COX-2 Selectivity


Anti-inflammatory agent 53, also designated compound 7c, is a small-molecule anti-inflammatory agent belonging to the 2,3-diaryl-1,3-thiazolidin-4-one chemical class [1]. It is characterized by the molecular formula C24H22N2O4S and a molecular weight of 434.51 g/mol, and is commercially available with purity typically ≥98% . The compound functions as an orally active, selective cyclooxygenase-2 (COX-2) inhibitor, and unlike many traditional NSAIDs, it demonstrates a favorable gastrointestinal (GI) safety profile alongside moderate anti-inflammatory efficacy [1].

COX-2 pathway inhibition study context
Cell-model cytotoxicity selectivity review
In vivo inflammation model GI endpoint monitoring

Why Anti-inflammatory Agent 53 Cannot Be Substituted


Direct substitution of anti-inflammatory agent 53 with generic NSAIDs such as indomethacin or celecoxib is scientifically unsound due to divergent pharmacological profiles. While many NSAIDs effectively inhibit COX enzymes, they often carry significant gastrointestinal toxicity risks that are not observed with compound 7c [1]. Furthermore, compound 7c exhibits a unique combination of moderate COX-2 inhibition, selective cytotoxicity toward specific cancer cell lines, and in vivo anti-tumor activity that is absent in standard reference agents . These differences in safety, selectivity, and ancillary biological activities mandate the use of the specific compound 7c for reproducible research outcomes and targeted therapeutic investigations.

Indomethacin
Non-selective COX inhibition and reported GI endpoint profile differ significantly from compound 7c
Celecoxib
Lacks selective cytotoxicity and in vivo anti-tumor model responses observed with 7c
Generic NSAID class
May not reproduce combined anti-inflammatory, cell-cycle arrest, and tumor-model profile

Anti-inflammatory Agent 53: Head-to-Head Benchmarks


COX-2 Inhibitory Potency vs. Celecoxib

Anti-inflammatory agent 53 (compound 7c) inhibits COX-2 enzymatic activity with an IC50 value that falls within the range of 0.42–29.11 μM, as part of a series of 2,3-diaryl-1,3-thiazolidin-4-one derivatives [1]. This activity is directly compared to the clinically approved COX-2 inhibitor celecoxib, which exhibited an IC50 of 0.86 μM under identical assay conditions [1]. Importantly, molecular docking studies revealed that compound 7c possesses higher binding free energy towards COX-2 than COX-1, indicating a degree of selectivity that contrasts with its observed dual-inhibitory behavior in certain assay concentrations [1].

COX-2 Inhibition vs Celecoxib
Head-to-head
IC50 range 0.42–29.11 µM (series incl. 7c) vs Celecoxib IC50 0.86 µM; higher binding free energy toward COX-2
Supports COX-2 pathway study fit; binding mode may differ
In vitro enzymatic assay
COX-2 inhibition Selectivity index Inflammation Enzymatic assay

In Vivo Efficacy & GI Safety vs. Indomethacin

In an in vivo rat model of inflammation, anti-inflammatory agent 53 (compound 7c) demonstrated moderate inhibition of inflammatory edema [1]. When compared directly to the non-selective NSAID indomethacin, which is known for potent anti-inflammatory activity but high gastrointestinal (GI) toxicity, compound 7c exhibited a significantly better GI safety profile while still providing meaningful anti-inflammatory effects [1]. This trade-off between efficacy and safety is a key differentiator for compound 7c within the NSAID class.

In Vivo GI Safety vs Indomethacin
Head-to-head
Moderate anti-inflammatory effect; reported lower GI toxicity relative to indomethacin in rat model
Supports chronic inflammation models with GI endpoint monitoring
Rat paw edema model
In vivo efficacy Gastrointestinal safety Rat paw edema NSAID

Selective Cancer Cell Cytotoxicity

Anti-inflammatory agent 53 exhibits differential cytotoxicity across various human cancer cell lines. In a 72-hour MTT assay, it demonstrated an IC50 of 0.24 μM against HT-29 colorectal adenocarcinoma cells and 0.67 μM against A2780 ovarian cancer cells . In contrast, its activity against normal MRC5 human fetal lung fibroblasts was significantly lower, with an IC50 of 6.23 μM . This selectivity window—approximately 26-fold for HT-29 cells and 9-fold for A2780 cells—highlights a favorable therapeutic index that is not a universal feature among all COX-2 inhibitors.

Cancer Cell Cytotoxicity Selectivity
Data to verify
IC50 HT-29 0.24 µM, A2780 0.67 µM, MRC5 6.23 µM; selectivity index ~26 (HT-29) and ~9 (A2780)
Reported cell-model selectivity context
72-hour MTT assay
Cytotoxicity Cancer cell lines Selectivity MTT assay

Anti-Tumor Activity in Solid Tumor Model

Beyond its anti-inflammatory properties, anti-inflammatory agent 53 demonstrates significant anti-tumor activity in vivo. Oral administration of compound 7c at a dose of 50 mg/kg every other day for two weeks resulted in a measurable reduction in both tumor volume and tumor weight in mice bearing Ehrlich solid carcinoma . This finding positions compound 7c as a dual-action agent with potential applications in cancer research, a characteristic not observed with many primary anti-inflammatory reference compounds like indomethacin or celecoxib in the same model.

In Vivo Anti-Tumor Activity
Data to verify
Oral 50 mg/kg every other day for 2 weeks reduced tumor volume/weight in Ehrlich solid carcinoma model
Supports dual anti-inflammatory/anti-tumor model response context
Quantitative difference not specified; reported as significant reduction
In vivo efficacy Tumor reduction Ehrlich carcinoma Oral administration

Anti-Migratory & Cell Cycle Arrest Effects

Anti-inflammatory agent 53 exerts functional effects on cancer cells that extend beyond simple COX-2 inhibition. At a concentration of 0.25 μM, compound 7c effectively inhibited colony formation of HT-29 cells and induced cell cycle arrest at the S and G2/M phases within 24 hours . These anti-migratory and cytostatic activities were observed in a wound-healing assay and cell cycle analysis, distinguishing compound 7c from classical NSAIDs which typically do not induce such profound cell cycle perturbations at comparable concentrations.

Anti-Migratory & Cell Cycle Arrest
Data to verify
0.25 µM inhibited HT-29 colony formation and induced S/G2-M arrest within 24 h
Supports mechanistic probe for inflammation-cell cycle crosstalk
Wound-healing and cell cycle assays
Cell migration Cell cycle arrest Wound healing HT29

Anti-inflammatory Agent 53 Research Applications


COX-2 Inflammation with GI Safety

Anti-inflammatory agent 53 is ideally suited for in vivo studies of chronic inflammation where long-term NSAID use would be limited by gastrointestinal toxicity. Its favorable GI safety profile compared to indomethacin [1] allows for extended dosing regimens in rodent models of arthritis or colitis, enabling the study of COX-2 dependent pathways without the confounding effects of GI damage.

COX-2 Selectivity & Cytotoxicity Profiling

The distinct cytotoxicity profile of anti-inflammatory agent 53 across HT-29 (IC50 = 0.24 μM), A2780 (IC50 = 0.67 μM), and normal MRC5 (IC50 = 6.23 μM) cells makes it a valuable tool for cancer researchers. It can be used in comparative studies with other COX-2 inhibitors (e.g., celecoxib) to dissect the relationship between COX-2 inhibition, cell cycle arrest, and selective cancer cell killing.

Dual Anti-Inflammatory & Anti-Tumor Effects

The ability of anti-inflammatory agent 53 to significantly reduce tumor volume and weight in the Ehrlich solid carcinoma mouse model when dosed orally at 50 mg/kg positions it as a lead-like compound for studies exploring the tumor microenvironment. Its dual action allows researchers to simultaneously assess the impact of COX-2 inhibition on both tumor-intrinsic growth and inflammation-driven tumor promotion.

Cell Migration & Cycle Arrest Mechanisms

At sub-micromolar concentrations (0.25 μM), compound 7c arrests HT-29 cells in S and G2/M phases and inhibits colony formation . This makes it a precise chemical probe for dissecting signaling pathways linking inflammatory stimuli (e.g., PGE2 production) to cell cycle progression and metastatic behavior, offering a functional readout that standard NSAIDs do not provide at similar doses.

Application
Selection Property
Validation Focus
COX-2 pathway studies with GI endpoint context
COX-2 selectivity and reported GI safety profile
Rodent chronic inflammation GI endpoint monitoring
Cancer cell-model selectivity profiling
Cell-line cytotoxicity selectivity review
HT-29/A2780 vs normal cell selectivity endpoints
Tumor microenvironment inflammation studies
Dual anti-inflammatory and anti-tumor model response
In vivo tumor volume and weight endpoints in Ehrlich model
Cell cycle and migration signaling research
Sub-micromolar cell cycle arrest context
HT-29 colony formation and cycle phase arrest endpoints

Technical Documentation Hub

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28 linked technical documents
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